molecular formula C9H16ClNO2 B6191830 rac-(1R,5S,6R)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride CAS No. 2648901-76-0

rac-(1R,5S,6R)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride

Cat. No.: B6191830
CAS No.: 2648901-76-0
M. Wt: 205.68 g/mol
InChI Key: SHZSTIXXPVWIPT-XMCAPODCSA-N
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Description

rac-(1R,5S,6R)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride: is a bicyclic compound that features an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6R)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core.

    Introduction of functional groups: The amino and carboxylic acid groups are introduced through subsequent reactions, such as amination and carboxylation.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6R)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

rac-(1R,5S,6R)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,5S,6R)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can include:

    Binding to enzymes: Modulating enzyme activity by acting as an inhibitor or activator.

    Receptor interaction: Binding to receptors and influencing signal transduction pathways.

    Pathway modulation: Affecting metabolic or signaling pathways through its chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5S,6R)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-6-carboxylic acid
  • rac-(1R,5S,6R)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-6-carboxylic acid methyl ester

Uniqueness

rac-(1R,5S,6R)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility and reactivity compared to similar compounds.

Properties

CAS No.

2648901-76-0

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

(1S,5R,6S)-5-aminobicyclo[3.2.1]octane-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c10-9-3-1-2-6(5-9)4-7(9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H/t6-,7+,9+;/m0./s1

InChI Key

SHZSTIXXPVWIPT-XMCAPODCSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]([C@@](C1)(C2)N)C(=O)O.Cl

Canonical SMILES

C1CC2CC(C(C1)(C2)N)C(=O)O.Cl

Purity

95

Origin of Product

United States

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